chemical structure of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine
chemical structure of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine
An In-depth Technical Guide to 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold."[1] This core is present in a diverse array of approved pharmaceuticals, from the anti-inflammatory drug celecoxib to oncologic kinase inhibitors like crizotinib and ruxolitinib.[1] The versatility of the pyrazole ring allows medicinal chemists to strategically modify its substitution pattern to fine-tune target engagement, selectivity, and pharmacokinetic profiles.[1]
This guide focuses on the specific derivative, 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine . This molecule combines three key structural motifs:
-
A 1,4-disubstituted pyrazole core , a common arrangement in kinase inhibitors that orients substituents in a defined vector space.
-
An N1-ethyl group , which can influence solubility and metabolic stability.
-
An N-(thian-4-yl) substituent at the 4-position. The thiane (tetrahydrothiopyran) ring is a saturated sulfur-containing heterocycle that can serve as a bioisosteric replacement for cyclohexyl or piperidinyl rings, potentially improving properties like metabolic stability and target engagement.
This document provides a comprehensive analysis of the molecule's chemical structure, proposes a robust synthetic pathway with detailed protocols, and explores its potential applications in drug development based on the extensive pharmacology of related pyrazole analogues.
Chemical Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties, which in turn dictate its behavior in biological systems.
1.1 IUPAC Nomenclature and Structural Representation
-
IUPAC Name: 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine
-
Molecular Formula: C₁₀H₁₇N₃S
-
Molecular Weight: 211.33 g/mol
The two-dimensional structure of the molecule is depicted below.
Caption: 2D Structure of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine.
1.2 Predicted Physicochemical Properties
While experimental data for this specific molecule is not publicly available, its properties can be predicted based on established computational models and data from close structural analogs.[3][4] These parameters are critical for assessing its drug-likeness.
| Property | Predicted Value | Significance in Drug Development |
| cLogP | ~2.1 - 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | The secondary amine is the sole H-bond donor, influencing receptor interactions. |
| Hydrogen Bond Acceptors | 3 | The two pyrazole nitrogens and the amine nitrogen can accept H-bonds, key for target binding. |
| Rotatable Bonds | 3 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Synthesis and Characterization
A robust and efficient synthesis is paramount for enabling further study. A logical and field-proven approach for constructing 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine is via reductive amination. This method is widely used in medicinal chemistry for its reliability, high yields, and tolerance of various functional groups.
2.1 Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves a two-step sequence starting from commercially available materials, culminating in a one-pot reductive amination reaction.
Caption: Proposed two-step synthesis of the target compound.
2.2 Experimental Protocol: Reductive Amination
This protocol details the key step of coupling the pyrazole amine with the thiane ketone.
Materials:
-
1-Ethyl-1H-pyrazol-4-amine (1.0 eq)
-
Thian-4-one (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a solution of 1-Ethyl-1H-pyrazol-4-amine in anhydrous DCM, add Thian-4-one.
-
Imine Formation: Add glacial acetic acid to the mixture and stir at room temperature for 1 hour. The acid catalyzes the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for this transformation as it does not reduce the ketone starting material but readily reduces the in-situ formed iminium ion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
2.3 Rationale for Method Selection
-
Causality: The Knorr pyrazole synthesis is a classic and reliable method for creating the substituted pyrazole core.[5] Reductive amination is chosen for the final step due to its high efficiency and selectivity. The use of STAB is critical; it is less basic and more selective than other hydride reagents like sodium borohydride, preventing side reactions and simplifying the workup.
-
Self-Validation: The progress of the reaction can be easily and definitively monitored by LC-MS, allowing for clear determination of the reaction endpoint. The identity and purity of the final product can be unambiguously confirmed through standard characterization techniques.
2.4 Analytical Characterization
The structure of the synthesized compound would be confirmed using a suite of standard analytical methods:
-
¹H NMR: Would show characteristic signals for the pyrazole protons, the ethyl group (a triplet and a quartet), the thiane ring protons, and the N-H proton of the secondary amine.
-
¹³C NMR: Would confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (212.33 m/z), confirming the compound's identity.[5]
-
Infrared (IR) Spectroscopy: Would display a characteristic N-H stretching vibration in the 3300-3500 cm⁻¹ region, indicative of the secondary amine.[5]
Potential Applications in Drug Discovery
The true value of a novel chemical entity lies in its potential biological activity. Based on extensive literature for the pyrazole scaffold, 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine is a promising candidate for development as a therapeutic agent, particularly as a kinase inhibitor.[6][7]
3.1 Pyrazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[8][9] The pyrazole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[1] Numerous pyrazole derivatives have been developed as potent and selective inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as highly potent CDK2 inhibitors.[8][9]
-
Bruton's Tyrosine Kinase (BTK): 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been developed as potent irreversible BTK inhibitors for B-cell malignancies.[10]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Pyrazolopyrimidine carboxamides have shown promise as selective IRAK4 inhibitors for treating inflammatory diseases.[11][12]
Caption: Pyrazole scaffold interacting with a generic kinase active site.
The structure of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine is well-suited for this role. The pyrazole core can act as the hinge-binding motif, while the N-ethyl and N-thianyl groups can be directed towards other pockets within the ATP-binding site to confer potency and selectivity. The thiane ring, in particular, offers a vector for exploring hydrophobic and polar interactions deep within the binding site.
Conclusion and Future Directions
1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine is a novel chemical entity with significant potential in drug discovery. This guide has outlined its fundamental chemical properties, proposed a robust and reliable synthetic route via reductive amination, and established a strong scientific rationale for its investigation as a kinase inhibitor. The pyrazole core is a clinically validated scaffold, and the unique combination of N-ethyl and N-thianyl substituents provides a promising avenue for developing a potent and selective therapeutic agent.
Future work should focus on:
-
Synthesis and Confirmation: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.
-
Biological Screening: Screening the compound against a broad panel of protein kinases to identify potential biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the N1 and C4 substituents to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the established principles of pyrazole chemistry and modern drug design, this molecule represents a valuable starting point for the development of next-generation targeted therapies.
References
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). A simple one-pot method allows the synthesis of diversely functionalized N-arylpyrazoles from aryl nucleophiles, di-tert-butylazodicarboxlate, and 1,3-dicarbonyl or equivalent compounds. Organic Letters, 11(9), 2097-2100. Available at: [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097-2100. Available at: [Link]
-
Reddy, T. R., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. Available at: [Link]
-
ResearchGate. (n.d.). A proposed mechanism for the synthesis of N-arylpyrazoles. Available at: [Link]
-
Smith, A. D., et al. (2022). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. Available at: [Link]
-
Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. IJNRD, 8(12). Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4). Available at: [Link]
-
Harrad, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4232. Available at: [Link]
-
PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (n.d.). amine. Available at: [Link]
-
Moldb. (n.d.). 1-Ethyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-amine. Available at: [Link]
-
Chemazone. (n.d.). (4S)-N-(1-ethyl-1H-pyrazol-4-yl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. Available at: [Link]
-
Chemazone. (n.d.). N-(1-ethyl-1H-pyrazol-4-yl)-5-(pentan-3-yl)-4,5-dihydro-1,3-thiazol-2-amine. Available at: [Link]
-
PubChemLite. (n.d.). 1-ethyl-1h-pyrazol-4-amine. Available at: [Link]
-
Wang, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]
-
Wang, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Available at: [Link]
-
Kim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 720-724. Available at: [Link]
-
Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105995. Available at: [Link]
-
Kim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
